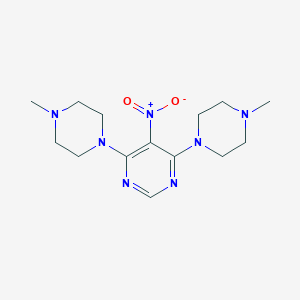
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine is a heterocyclic compound with the molecular formula C14H23N7O2 and a molecular weight of 321.37812 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with nitro and piperazinyl groups, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl groups enhance the compound’s ability to interact with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)-5-nitro-6-[4-(1,2,3-thiadiazol-4-yl)phenoxy]pyrimidine
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both nitro and piperazinyl groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C14H23N7O2 |
|---|---|
Molecular Weight |
321.38g/mol |
IUPAC Name |
4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine |
InChI |
InChI=1S/C14H23N7O2/c1-17-3-7-19(8-4-17)13-12(21(22)23)14(16-11-15-13)20-9-5-18(2)6-10-20/h11H,3-10H2,1-2H3 |
InChI Key |
JBWKSDUANUQBDV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)N3CCN(CC3)C)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)N3CCN(CC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















